molecular formula C7H10N3O5- B12613680 4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate CAS No. 918814-19-4

4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate

Cat. No.: B12613680
CAS No.: 918814-19-4
M. Wt: 216.17 g/mol
InChI Key: QDXXQSSSVJDBKR-UHFFFAOYSA-M
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Description

4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate is a structurally complex organic compound characterized by a central oxobutanoate backbone functionalized with amino, methylamino, and ethylidene moieties.

Properties

CAS No.

918814-19-4

Molecular Formula

C7H10N3O5-

Molecular Weight

216.17 g/mol

IUPAC Name

4-[[1-amino-2-(methylamino)-2-oxoethylidene]amino]oxy-4-oxobutanoate

InChI

InChI=1S/C7H11N3O5/c1-9-7(14)6(8)10-15-5(13)3-2-4(11)12/h2-3H2,1H3,(H2,8,10)(H,9,14)(H,11,12)/p-1

InChI Key

QDXXQSSSVJDBKR-UHFFFAOYSA-M

Canonical SMILES

CNC(=O)C(=NOC(=O)CCC(=O)[O-])N

Origin of Product

United States

Preparation Methods

The synthesis of 4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of appropriate amino and oxo precursors under controlled conditions to form the desired compound. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific temperatures, pH levels, and solvents to ensure the desired reaction pathway and product formation .

Scientific Research Applications

4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substituents: Compounds with electron-withdrawing groups (e.g., cyano in ) exhibit enhanced anticancer activity compared to electron-donating groups (e.g., methyl in ).
  • Alkyl Chain Length : Longer chains (e.g., hexyl in ) improve lipid solubility and membrane permeability, enhancing bioavailability.

Functional Group Comparisons

Table 2: Functional Group Influence on Reactivity

Compound Name Functional Groups Solubility (LogP) Reactivity
4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid Hydroxyphenyl -1.2 (polar) High hydrogen bonding
Ethyl 4-(((1-benzylpiperidin-4-yl)methyl)amino)-4-oxobutanoate Piperidine, benzyl 3.5 (lipophilic) Cholinergic receptor interaction
Target Compound Methylamino-oxoethylidene, aminoxy Estimated: 0.8 Chelation potential (e.g., metal ions) -

Key Observations :

  • Polar Groups : Hydroxyphenyl derivatives (e.g., ) exhibit higher solubility in aqueous media, favoring in vitro assays.
  • Lipophilic Groups : Piperidine-containing compounds (e.g., ) show enhanced blood-brain barrier penetration.

Mechanistic and Pharmacological Comparisons

Table 3: Mechanisms of Action Across Analogues

Compound Name Primary Mechanism Therapeutic Application Efficacy (IC50)
4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid Enzyme/receptor binding Cancer research 12 µM (moderate)
1,4-Naphthoquinone derivatives Mitochondrial dysfunction Anticancer 0.5 µM (high)
Target Compound Theoretical: ROS scavenging Neurodegenerative diseases (hypothetical) N/A -

Key Observations :

  • Mitochondrial Targeting: Naphthoquinones () show superior anticancer efficacy due to direct mitochondrial disruption.
  • ROS Modulation: The target compound’s aminoxy group may enable antioxidant properties, akin to methoxy-substituted analogs in .

Biological Activity

4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate, also known as CAS 918814-19-4, is a compound of interest due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N3O5C_7H_{10}N_3O_5 with a molecular weight of 216.171 g/mol. Its structure includes functional groups that suggest potential interactions with biological targets.

PropertyValue
CAS Number918814-19-4
Molecular FormulaC7H10N3O5
Molecular Weight216.171 g/mol

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has been evaluated using the MTT assay, demonstrating significant growth inhibition in specific tumor types. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:
In a study evaluating the cytotoxicity of related compounds, derivatives of 4-oxobutanoates showed promising results against breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cell lines. The synthesized derivatives exhibited IC50 values ranging from 100 to 250 µM, indicating moderate to high potency compared to standard chemotherapeutics like cisplatin .

Tyrosinase Inhibition

Another notable biological activity is the inhibition of tyrosinase, an enzyme crucial in melanin biosynthesis. Compounds structurally related to 4-oxobutanoate derivatives have shown enhanced inhibitory activity against tyrosinase, suggesting potential applications in skin whitening and treatment of hyperpigmentation disorders.

CompoundIC50 (µM)Percent Inhibition at 500 µM
Kojic Acid21.8-
Compound A (related)128.885.6
Compound B (related)102.372.8

The proposed mechanisms for the biological activities of this compound include:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed that certain derivatives can cause G1 or G2/M phase arrest, preventing further cellular division.
  • Enzyme Inhibition : The inhibition of tyrosinase suggests that structural modifications can enhance binding affinity to the enzyme's active site.

Discussion

The biological activities of this compound highlight its potential as a therapeutic agent in oncology and dermatology. Further research is necessary to elucidate its precise mechanisms and optimize its efficacy through structural modifications.

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